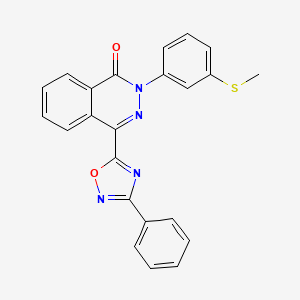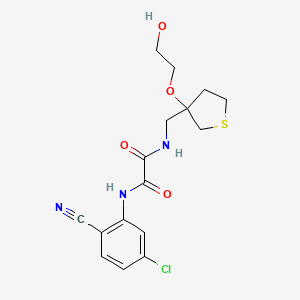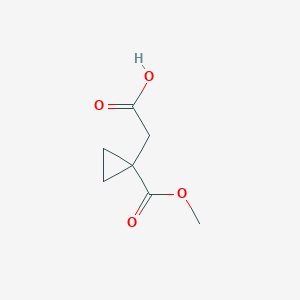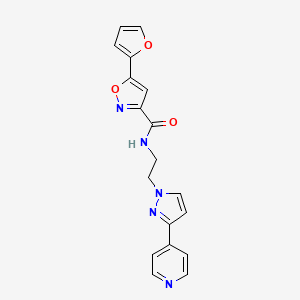
2-(3-(methylthio)phenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(methylthio)phenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a phthalazinone derivative that exhibits a range of biological activities, making it a promising candidate for drug development and other research applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has shown that derivatives related to this compound, including phthalazine derivatives, have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate the compound's potential in combating various bacterial and fungal strains. For example, El-hashash et al. (2012) synthesized derivatives that exhibited antimicrobial activity, highlighting the compound's potential in this area (El-hashash et al., 2012). Similarly, Sridhara et al. (2010) designed and synthesized derivatives that were screened for antimicrobial activities, with several compounds showing promising results (Sridhara et al., 2010).
Anticonvulsant Agents
In addition to antimicrobial applications, certain derivatives have been evaluated for their anticonvulsant activities. Zayed and Ayyad (2012) synthesized derivatives bearing the oxadiazole moiety and evaluated them for anticonvulsant activity, with some compounds exhibiting considerable activities in tests. This research suggests the compound's utility in developing novel anticonvulsant therapies (Zayed & Ayyad, 2012).
Propiedades
IUPAC Name |
2-(3-methylsulfanylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c1-30-17-11-7-10-16(14-17)27-23(28)19-13-6-5-12-18(19)20(25-27)22-24-21(26-29-22)15-8-3-2-4-9-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMMYLXMJAAHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(methylthio)phenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2591608.png)

![3-(2-chloro-6-fluorophenyl)-N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B2591611.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591613.png)


![N-(3,4-dimethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2591617.png)

![1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2591620.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide](/img/structure/B2591623.png)

